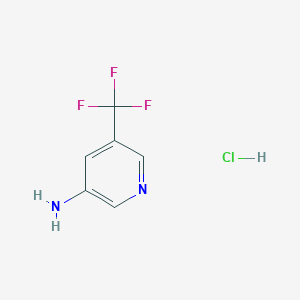

3-Amino-5-trifluoromethyl-pyridine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)pyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-1-5(10)3-11-2-4;/h1-3H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCFQHFCVAGSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414958-36-3 | |

| Record name | 3-Pyridinamine, 5-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

The Physicochemical and Synthetic Profile of 3-Amino-5-trifluoromethyl-pyridine Hydrochloride: A Core Building Block in Modern Medicinal Chemistry

Executive Summary

3-Amino-5-trifluoromethyl-pyridine hydrochloride (CAS: 1414958-36-3) is a highly versatile fluorinated heterocyclic building block[1]. Characterized by a pyridine core substituted with an electron-withdrawing trifluoromethyl (-CF3) group and a nucleophilic amino (-NH2) group, this compound serves as a critical synthon in the design of central nervous system (CNS) therapeutics and advanced agrochemicals[2]. This technical guide details its physicochemical properties, the causality behind its structural behavior, and field-proven protocols for its application in drug discovery workflows.

Physicochemical Profiling & Structural Causality

The physical state of the free base (CAS: 112110-07-3) presents distinct handling challenges in a laboratory setting, as its melting point hovers around ambient temperature (40–41.5 °C)[3]. Consequently, it is frequently synthesized, supplied, and stored as a hydrochloride salt to ensure solid-state stability and prevent oxidative degradation of the amine.

Table 1: Comparative Physicochemical Properties

| Property | Free Base (CAS: 112110-07-3) | Hydrochloride Salt (CAS: 1414958-36-3) |

| Molecular Formula | C6H5F3N2 | C6H6ClF3N2 |

| Molecular Weight | 162.11 g/mol | 198.57 g/mol |

| Physical State | Low-melting solid / Liquid (>41.5 °C) | Crystalline Solid |

| Melting Point | 40–41.5 °C | >200 °C (Decomposes) |

| Boiling Point | 105.5–106 °C (at 11 Torr) | N/A |

| pKa (Predicted) | 3.74 ± 0.20 | N/A |

| Solubility | Soluble in organic solvents (DCM, EtOAc) | Soluble in water, MeOH, DMSO |

Mechanistic Causality of Substituents

-

The -CF3 Group: The strong inductive electron-withdrawing effect of the trifluoromethyl group significantly lowers the pKa of the pyridine nitrogen and the amino group[2]. In drug design, this group is strategically placed to block cytochrome P450-mediated oxidation at the 5-position, thereby enhancing the metabolic stability of the parent drug[4]. Furthermore, it increases the lipophilicity (logP) of the molecule, which is critical for blood-brain barrier (BBB) penetration in CNS targets.

-

The Hydrochloride Salt: Protonation of the nitrogens stabilizes the molecule against atmospheric oxidation. The salt form is a free-flowing powder, allowing for precise stoichiometric weighing during high-throughput synthesis, which is impossible with the sticky, low-melting free base.

Structural-Property Relationship (SPR) Visualization

Caption: Structure-Property Relationship of 3-Amino-5-trifluoromethyl-pyridine hydrochloride.

Applications in Drug Development: The BACE1 Inhibitor Paradigm

The 3-amino-5-trifluoromethyl-pyridine scaffold gained significant prominence during the development of β-secretase 1 (BACE1) inhibitors for the prevention of Alzheimer's disease[5].

Case Study: Umibecestat (CNP520) During the optimization of 5-amino-1,4-oxazine BACE1 inhibitors, researchers utilized the 3-amino-5-trifluoromethyl-pyridine moiety to synthesize Umibecestat (CNP520)[5]. The incorporation of this specific fluorinated pyridine ring was causal in achieving a superior selectivity profile for BACE1 over BACE2 (an almost threefold increase in selectivity)[5]. The -CF3 group provided the necessary lipophilicity (log P of 6.3 for the intermediate analogue) to drive CNS exposure while avoiding the off-target toxicities associated with more polar or unsubstituted pyridine rings[5].

Experimental Protocols: A Self-Validating Workflow

Because the -CF3 group strongly deactivates the pyridine ring, the -NH2 group exhibits heavily reduced nucleophilicity. Standard amidation protocols often fail or result in low yields. The following protocols establish a self-validating system to overcome this electronic deactivation.

Protocol 1: Free-Basing the Hydrochloride Salt

Objective: To generate the reactive free amine in situ while preventing thermal degradation.

-

Dissolution: Suspend 1.0 eq of 3-Amino-5-trifluoromethyl-pyridine hydrochloride in a biphasic mixture of Ethyl Acetate (EtOAc) and distilled water (1:1 v/v).

-

Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) until the aqueous layer reaches pH 8.

-

Causality: NaHCO3 is a mild base; using stronger bases (like NaOH) can lead to side reactions or degradation of sensitive functional groups on the pyridine core.

-

-

Extraction: Transfer to a separatory funnel. Extract the organic layer. Wash the aqueous layer twice with EtOAc.

-

Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4. Filter and concentrate under reduced pressure at <35 °C.

-

Causality: The free base melts at 40 °C and can volatilize or degrade if subjected to high heat during solvent evaporation[3].

-

Protocol 2: High-Efficiency Amidation (HATU Coupling)

Objective: To couple the deactivated amine with a carboxylic acid.

-

Activation: In a dry flask under inert gas (N2), dissolve 1.1 eq of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

-

Causality: HATU generates a highly reactive O-Atab ester intermediate, which is strictly required to force the reaction with the electron-deficient, poorly nucleophilic -NH2 group of the trifluoromethyl-pyridine.

-

-

Coupling: Add 1.0 eq of the freshly prepared 3-Amino-5-trifluoromethyl-pyridine free base (from Protocol 1) dissolved in a minimal amount of DMF.

-

Reaction Monitoring: Stir at 40 °C for 12–18 hours. Monitor via LC-MS.

-

Causality: Elevated temperature is necessary to overcome the high activation energy barrier caused by the -CF3 inductive effect.

-

-

Workup: Quench with water, extract with EtOAc, wash sequentially with 5% LiCl (to remove DMF) and brine, dry, and purify via flash chromatography.

Synthetic Workflow Visualization

Caption: Synthetic workflow for amidation of the deactivated 3-Amino-5-CF3-pyridine core.

References

-

Machauer, R. et al. "Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

- European Patent Office. "EP 2755652 B1: N-SUBSTITUTED HETEROCYCLYL CARBOXAMIDES." Google Patents.

Sources

Spectroscopic Fingerprinting of 3-Amino-5-trifluoromethyl-pyridine Hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 3-Amino-5-trifluoromethyl-pyridine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectral features that define this compound. By delving into the principles behind the observed chemical shifts and vibrational modes, this guide serves as a valuable resource for the structural elucidation and quality control of this important chemical entity. We will explore the theoretical basis for the spectral data, provide standardized experimental protocols, and present a thorough interpretation of the ¹H NMR, ¹³C NMR, and IR spectra.

Introduction: The Structural Significance of 3-Amino-5-trifluoromethyl-pyridine Hydrochloride

3-Amino-5-trifluoromethyl-pyridine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science. The unique electronic properties imparted by the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group on the pyridine ring make it a key synthon for a variety of biologically active molecules. Accurate and unambiguous structural characterization is paramount for its application in drug discovery and development. NMR and IR spectroscopy are powerful, non-destructive techniques that provide a detailed fingerprint of the molecule's structure.

This guide will first present the spectroscopic data for the free base, 3-Amino-5-trifluoromethyl-pyridine, and then extrapolate these findings to its hydrochloride salt, explaining the spectral changes that occur upon protonation of the pyridine nitrogen.

Experimental Protocols: Acquiring High-Fidelity Spectroscopic Data

The acquisition of high-quality NMR and IR spectra is fundamental to accurate structural analysis. The following protocols outline the standardized procedures for the characterization of 3-Amino-5-trifluoromethyl-pyridine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed workflow for acquiring NMR spectra is crucial for ensuring reproducibility and accuracy.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum.

Caption: Workflow for ATR-IR data acquisition and processing.

Spectroscopic Data and Interpretation

Molecular Structure

Caption: Structure of 3-Amino-5-trifluoromethyl-pyridine Hydrochloride.

¹H NMR Spectroscopy

The proton NMR spectrum is highly sensitive to the electronic environment of the hydrogen atoms. For 3-Amino-5-trifluoromethyl-pyridine, we expect three distinct signals in the aromatic region. Upon protonation to the hydrochloride salt, these signals will experience a downfield shift due to the increased electron-withdrawing nature of the pyridinium ring.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | Predicted Shift (Free Base) | Predicted Shift (HCl Salt) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Shift |

| H-2 | ~8.0 | ~8.5 | d | ~2.0 | Deshielded by adjacent nitrogen and CF₃ group. Significant downfield shift upon protonation. |

| H-4 | ~7.2 | ~7.7 | t | ~2.0 | Shielded by the amino group. Experiences a downfield shift upon protonation. |

| H-6 | ~8.2 | ~8.7 | s | - | Deshielded by adjacent nitrogen. Significant downfield shift upon protonation. |

| NH₂ | ~5.5 | ~6.0 | br s | - | Broad signal due to exchange. |

| N⁺-H | - | ~13-14 | br s | - | Very broad and downfield signal of the acidic proton. |

-

Expert Insight: The protonation of the pyridine nitrogen significantly impacts the electron density of the entire aromatic ring, leading to a general deshielding of all ring protons. The α-protons (H-2 and H-6) are most affected due to their proximity to the positive charge.[2] The broadness of the NH₂ and N⁺-H signals is due to quadrupole effects from the ¹⁴N nucleus and chemical exchange with the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR, the carbon signals of the pyridine ring will shift downfield upon protonation.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | Predicted Shift (Free Base) | Predicted Shift (HCl Salt) | Rationale for Shift |

| C-2 | ~145 | ~150 | Deshielded by nitrogen. Downfield shift upon protonation. |

| C-3 | ~140 | ~142 | Attached to the amino group. |

| C-4 | ~120 | ~125 | Shielded by the amino group. Downfield shift upon protonation. |

| C-5 | ~125 (q) | ~128 (q) | Attached to the CF₃ group, shows coupling with fluorine. |

| C-6 | ~148 | ~153 | Deshielded by nitrogen. Downfield shift upon protonation. |

| CF₃ | ~124 (q) | ~124 (q) | Characteristic quartet due to C-F coupling. |

-

Expert Insight: The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will appear as quartets in the proton-decoupled ¹³C NMR spectrum due to one-bond and two-bond coupling with the three fluorine atoms, respectively. The chemical shifts of pyridine carbons are typically around C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[1]

IR Spectroscopy

The IR spectrum reveals the vibrational modes of the functional groups present in the molecule.

Table 3: Key IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3400-3200 | N-H stretch (amino) | Broad absorption characteristic of the amino group in the free base. |

| 3200-2500 | N⁺-H stretch | A very broad and strong absorption band in the hydrochloride salt, characteristic of the ammonium salt.[3][4] |

| 1620-1560 | N⁺-H₂ bend | Characteristic bending vibration of the protonated amino group in the hydrochloride salt.[3] |

| 1600-1450 | C=C and C=N stretch | Aromatic ring vibrations. |

| 1350-1100 | C-F stretch | Strong, characteristic absorptions of the trifluoromethyl group.[5][6] |

-

Expert Insight: The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a broad and intense absorption band in the 3200-2500 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration. This often overlaps with the C-H stretching vibrations. Additionally, the N-H bending vibrations of the amino group will be altered, and new N⁺-H bending modes will appear. The strong C-F stretching bands are a prominent feature of the spectrum and are invaluable for confirming the presence of the trifluoromethyl group.[5][6]

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful toolkit for the comprehensive structural characterization of 3-Amino-5-trifluoromethyl-pyridine hydrochloride. By understanding the fundamental principles of how the electronic environment influences the spectroscopic output, researchers can confidently identify and assess the purity of this important chemical intermediate. The predicted data and interpretations provided in this guide serve as a robust reference for scientists working with this and structurally related compounds.

References

-

A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. (n.d.). Retrieved from [Link]

-

Interpretation of the Proton and Nitrogen Chemical Shifts of Pyridine and Pyridinium Cation. (1964). Molecular Physics, 7(5), 419-429. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

-

Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. (2007). Tetrahedron Letters, 48(4), 635-638. Retrieved from [Link]

-

Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. (2015). ResearchGate. Retrieved from [Link]

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Journal of Chemistry, 30(10), 780-791. Retrieved from [Link]

-

The infrared spectra of secondary amines and their salts. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of 3-Amino-5-(trifluoromethyl)pyridine Hydrochloride

Executive Summary

The 3-amino-5-(trifluoromethyl)pyridine scaffold is a highly privileged pharmacophore in contemporary drug discovery and agrochemical development. The strategic incorporation of the trifluoromethyl (-CF3) group enhances lipophilic efficiency (LipE) and blocks oxidative metabolic liabilities at the 5-position of the pyridine ring. However, the free base form (CAS: 112110-07-3) presents significant handling challenges due to its low melting point and susceptibility to atmospheric oxidation. Consequently, the hydrochloride salt (CAS: 1414958-36-3) is the preferred physical form, offering superior shelf-life, precise stoichiometric dispensing, and improved aqueous solubility. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, toxicological mechanisms, and self-validating safety protocols required for handling this critical building block.

Structural Causality & Physicochemical Profiling

Understanding the physical behavior of 3-Amino-5-(trifluoromethyl)pyridine requires analyzing the electronic interplay between its functional groups. The highly electronegative -CF3 group withdraws electron density from the pyridine ring via inductive effects, significantly reducing the basicity (pKa) of the pyridine nitrogen. Simultaneously, the primary amine (-NH2) serves as the primary nucleophilic site for coupling reactions (e.g., Buchwald-Hartwig aminations, amide bond formations).

According to physicochemical data, the free base exhibits a low melting point (40–41.5 °C) , making it prone to melting into a waxy liquid during ambient summer handling. The hydrochloride salt is utilized to mitigate these handling challenges, locking the molecule into a stable crystalline lattice that resists oxidative degradation .

Table 1: Comparative Physicochemical Parameters

| Property | Free Base Form | Hydrochloride Salt Form |

| CAS Number | 112110-07-3 | 1414958-36-3 |

| Molecular Weight | 162.11 g/mol | 198.57 g/mol |

| Physical State | Low-melting solid / Liquid (>41.5°C) | Crystalline Solid |

| Melting Point | 40.0 - 41.5 °C | > 200 °C (Dec.) Estimated |

| Boiling Point | 105.5 - 106.0 °C (at 11 Torr) | N/A (Decomposes before boiling) |

| pKa (Predicted) | 3.74 ± 0.20 | N/A |

Hazard Identification & Toxicological Mechanisms

The toxicity profile of fluorinated aminopyridines is dictated by both their structural lipophilicity and their potential for enzymatic bioactivation. The -CF3 group increases the molecule's partition coefficient (LogP), facilitating rapid absorption across the stratum corneum and alveolar membranes.

Once systemic, primary aromatic amines typically undergo Cytochrome P450 (CYP)-mediated N-oxidation in the liver. This pathway can generate reactive hydroxylamine intermediates capable of inducing oxidative stress or cross-reacting with hemoglobin to cause methemoglobinemia. However, the robust C-F bonds resist oxidative cleavage, forcing metabolism exclusively toward the amino group or direct Phase II conjugation (e.g., N-glucuronidation).

Fig 1: Putative metabolic and toxicological pathways for fluorinated aminopyridines.

Table 2: GHS Hazard Classifications & Causality

| Hazard Class | GHS Code | Description | Mechanistic Causality |

| Acute Toxicity | H302 | Harmful if swallowed | Systemic absorption leading to CYP-mediated N-oxidation. |

| Skin Irritation | H315 | Causes skin irritation | Lipophilic CF3 group enhances dermal penetration and disruption. |

| Eye Damage | H319 | Causes serious eye irritation | Acidic nature of the HCl salt causes localized tissue damage. |

| STOT (Single) | H335 | May cause respiratory irritation | Inhalation of fine salt dust triggers acute mucosal inflammation. |

Self-Validating Experimental Protocols: Safe Handling & Synthesis

To ensure scientific integrity and operator safety, the following protocol for utilizing 3-Amino-5-(trifluoromethyl)pyridine hydrochloride in a standard amide coupling reaction is designed as a self-validating system . Every step includes a causal explanation and a verifiable checkpoint.

Fig 2: Standard operating procedure for handling fluorinated aminopyridine salts.

Step-by-Step Methodology

Step 1: Environmental & PPE Validation

-

Action : Verify fume hood face velocity is ≥ 100 fpm. Don standard PPE (nitrile gloves, lab coat, safety goggles).

-

Causality : The HCl salt can form fine, respirable dust. Local exhaust ventilation prevents inhalation, mitigating H332 and H335 hazards.

-

Validation Check : Confirm the digital airflow monitor on the hood reads "SAFE". Do not proceed if the flow alarm is active.

Step 2: Dispensing and Solubilization

-

Action : Weigh the required mass of the hydrochloride salt using an anti-static spatula. Transfer to a dry, inert-gas-purged reaction vessel. Suspend in an anhydrous aprotic solvent (e.g., Dichloromethane).

-

Causality : Anti-static tools prevent the aerosolization of charged salt particles. Anhydrous conditions prevent premature hydrolysis of subsequent electrophilic reagents.

-

Validation Check : Ensure the suspension is uniform. Note: The salt will not fully dissolve until neutralized.

Step 3: In Situ Free-Basing & Coupling

-

Action : Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C.

-

Causality : The HCl salt is unreactive toward electrophiles. DIPEA deprotonates the salt, liberating the free base. The steric bulk of DIPEA prevents it from acting as a competing nucleophile, restoring the primary amine's nucleophilicity for the coupling reaction.

-

Validation Check : Observe the reaction mixture; the complete dissolution of the opaque suspension into a clear solution validates the successful liberation of the free base. Verify pH > 8 using a micro-aliquot on pH paper.

Step 4: Quenching & Waste Segregation

-

Action : Quench the reaction with saturated aqueous NaHCO3. Separate the organic layer and dispose of the aqueous layer in a designated halogenated waste carboy.

-

Causality : NaHCO3 neutralizes residual electrophiles without generating excessive exothermic heat. Segregating halogenated waste (due to the presence of the -CF3 group and DCM) is critical for environmental compliance and preventing incinerator damage.

-

Validation Check : Check the pH of the aqueous quench layer to ensure it is mildly basic (pH 7.5–8.5) before disposal, confirming all reactive acids are neutralized.

Emergency Response & First Aid

In the event of accidental exposure, first aid must be administered based on the specific physicochemical properties of the compound.

-

Ocular Exposure :

-

Action: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.

-

Causality: The acidic nature of the hydrochloride salt rapidly lowers the localized pH of the tear film, causing protein denaturation. Immediate dilution is required.

-

Validation Check: Use pH test strips on the tear fluid post-flushing to confirm neutralization (pH ~7.0) before seeking advanced medical care.

-

-

Dermal Exposure :

-

Action: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.

-

Causality: While the salt is water-soluble, any liberated free base is highly lipophilic and will partition into the stratum corneum. Soap acts as a surfactant to emulsify and remove the lipophilic free base.

-

Validation Check: Visual inspection for the absence of erythema; tactile confirmation that no slippery residue remains on the skin.

-

-

Inhalation :

-

Action: Move the individual to fresh air immediately. Administer oxygen if breathing is labored.

-

Causality: Inhalation of salt dust causes osmotic drawing of water into the respiratory mucosa, leading to severe irritation. Fresh air restores oxygen saturation and halts exposure.

-

Validation Check: Monitor pulse oximetry (SpO2 > 95%) to validate respiratory recovery.

-

References

preliminary toxicity studies of 3-Amino-5-trifluoromethyl-pyridine hydrochloride

An In-depth Technical Guide to the Preliminary Toxicity Assessment of 3-Amino-5-trifluoromethyl-pyridine hydrochloride

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical development, the early identification of potential toxicities is paramount. The compound 3-Amino-5-trifluoromethyl-pyridine hydrochloride, a substituted pyridine derivative, represents a class of molecules often utilized as building blocks in pharmaceutical synthesis. While its specific toxicological profile is not extensively documented in public literature, a robust and logical framework for its preliminary assessment can be constructed based on established regulatory guidelines and scientific principles.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a strategic workflow for the initial toxicological evaluation of a novel chemical entity like 3-Amino-5-trifluoromethyl-pyridine hydrochloride. We will explore the causality behind experimental choices, detail self-validating study designs, and ground our approach in authoritative, internationally recognized standards. The objective is not merely to generate data, but to build a foundational understanding of the compound's safety profile, enabling informed decisions for future development.

Compound Profile: 3-Amino-5-trifluoromethyl-pyridine hydrochloride

A thorough toxicological assessment begins with an understanding of the test article's fundamental properties.

| Property | Value | Source |

| Chemical Name | 3-Amino-5-trifluoromethyl-pyridine hydrochloride | AiFChem[1] |

| Synonym(s) | 5-(trifluoromethyl)pyridin-3-amine hydrochloride | Sigma-Aldrich |

| CAS Number | 1414958-36-3 | Sigma-Aldrich |

| Molecular Formula | C₆H₆ClF₃N₂ | BLD Pharm[2] |

| Molecular Weight | 198.57 g/mol | Sigma-Aldrich |

| Physical Form | Off-white solid | Sigma-Aldrich |

| Purity | Typically ≥96% | Sigma-Aldrich |

While specific toxicological data for this hydrochloride salt is sparse, safety data for structurally related compounds often indicates potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3][4][5] This preliminary hazard information underscores the necessity of a structured and cautious approach to its toxicological evaluation.

Strategic Framework for Preliminary Toxicity Assessment

A logical, tiered approach is essential for an efficient and ethical toxicological evaluation. The initial assessment should focus on two critical endpoints: acute systemic toxicity and genotoxicity. This strategy provides a crucial first look at the compound's potential to cause immediate harm and long-term genetic damage.

Caption: A tiered workflow for the preliminary toxicological assessment.

Part 1: Acute Oral Toxicity Assessment

Expertise & Experience: The Rationale

The determination of acute oral toxicity is a foundational step in evaluating the health hazards of a substance.[6] It provides critical information on potential dangers arising from short-term exposure, informs classification and labeling, and helps establish dose ranges for subsequent, longer-term studies.[6] The oral route is prioritized as it is a common route of accidental human exposure.[7]

We will utilize the OECD Test Guideline 423: Acute Toxic Class Method . This method is selected over older guidelines like TG 401 because it uses a reduced number of animals and avoids death as a definitive endpoint, relying instead on the observation of clear signs of toxicity at specific dose levels.[7][8] It provides sufficient information to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[8]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

This protocol is a self-validating system. The sequential dosing and clear observational criteria ensure that the outcome is robust and reproducible.

1. Test Animals:

-

Species: The laboratory rat is the preferred species.[6]

-

Strain: Commonly used laboratory strains (e.g., Sprague-Dawley or Wistar) should be employed.

-

Health: Animals should be young, healthy adults of a single sex (typically females, as they are often slightly more sensitive). The weight variation within a test group should not exceed ±20% of the mean weight.[6]

2. Housing and Acclimatization:

-

Animals should be housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).

-

Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.

3. Dose Preparation and Administration:

-

Vehicle Selection: An aqueous solution is the preferred vehicle. If the test substance is not water-soluble, an alternative like corn oil may be considered. The toxicological properties of the vehicle must be well-understood.[6]

-

Administration: The substance is administered orally via gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[6][8]

-

Dosing: Animals are fasted (food, but not water, withheld) for 3-4 hours before dosing.

4. Dosing Procedure (Sequential Approach):

-

Starting Dose: Based on available information, a starting dose of 300 mg/kg is often chosen.

-

Step 1: Dose 3 animals at the starting dose level.

-

Observation: Observe animals closely for mortality and signs of toxicity for 14 days. Key observations include changes in skin, fur, eyes, respiration, autonomic activity (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions).

-

Decision Logic:

-

If 2-3 animals die, the test is stopped, and the substance is classified.

-

If 0-1 animals die, proceed to the next step by dosing 3 new animals at a higher dose (e.g., 2000 mg/kg).

-

If all 3 animals die at the starting dose, re-test at a lower dose (e.g., 50 mg/kg).

-

5. Data Collection and Interpretation:

-

Record all clinical signs of toxicity, body weight changes, and mortality daily.

-

At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

-

The results allow the substance to be classified into one of the GHS categories for acute toxicity.[7]

| GHS Category | Oral LD50 Estimate (mg/kg) | Hazard Statement |

| 1 | ≤ 5 | Fatal if swallowed |

| 2 | > 5 and ≤ 50 | Fatal if swallowed |

| 3 | > 50 and ≤ 300 | Toxic if swallowed |

| 4 | > 300 and ≤ 2000 | Harmful if swallowed |

| 5 | > 2000 and ≤ 5000 | May be harmful if swallowed |

| This table provides the GHS classification criteria based on acute oral toxicity data, which is the primary output of an OECD 423 study.[7] |

Part 2: Genotoxicity Assessment (Bacterial Reverse Mutation "Ames" Test)

Expertise & Experience: The Rationale

Assessing mutagenic potential is a critical component of early safety testing. Mutagens are agents that can cause modifications to DNA, potentially leading to heritable genetic defects or cancer.[9] The bacterial reverse mutation assay, commonly known as the Ames test, is a rapid and widely accepted in vitro method for identifying substances that can produce gene mutations.[9][10]

The core principle of the Ames test is to detect mutations that revert a pre-existing mutation in specially engineered strains of Salmonella typhimurium (or E. coli).[9][11] These bacterial strains are auxotrophic, meaning they cannot synthesize the amino acid histidine and require it in their growth medium.[11] The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[12]

Trustworthiness: Incorporating Metabolic Activation Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the body, primarily in the liver. To mimic this, the Ames test is conducted both with and without the addition of a rat liver extract known as the S9 fraction.[11][12] This ensures the detection of both direct-acting mutagens and "pro-mutagens" that require metabolic activation.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Experimental Protocol: Ames Test (OECD 471)

1. Bacterial Strains:

-

A minimum of five strains should be used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and either E. coli WP2 uvrA or WP2 uvrA (pKM101). This combination detects both base-pair substitution and frameshift mutations.[12]

2. Preparation:

-

Test Article: Dissolve 3-Amino-5-trifluoromethyl-pyridine hydrochloride in a suitable, non-toxic solvent (e.g., water or DMSO).

-

S9 Mix: Prepare Aroclor-1254 induced rat liver S9 fraction with necessary co-factors (e.g., NADP, G6P).[12]

-

Controls:

3. Plate Incorporation Method:

-

To a sterile tube, add in sequence:

-

Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate.[11]

-

Allow the top agar to solidify.

-

Incubate the plates in the dark at 37°C for 48-72 hours.[11]

4. Data Interpretation:

-

Count the number of revertant colonies on each plate.

-

A positive result is typically defined as a concentration-related increase in the number of revertant colonies that is at least double the mean number of colonies on the negative control plates.

-

The test must be validated by the expected results from the positive and negative controls.

| Treatment Group | Strain TA100 (-S9) Revertants/Plate | Strain TA100 (+S9) Revertants/Plate |

| Negative Control (Solvent) | 125 | 135 |

| Test Article (10 µ g/plate ) | 130 | 145 |

| Test Article (50 µ g/plate ) | 142 | 290 |

| Test Article (100 µ g/plate ) | 155 | 450 |

| Positive Control | 1100 | 1500 |

| This table presents hypothetical data illustrating a positive mutagenic response only in the presence of the S9 metabolic activation mix. |

Discussion and Path Forward

The completion of these preliminary toxicity studies provides a critical foundation for the safety assessment of 3-Amino-5-trifluoromethyl-pyridine hydrochloride.

-

If Acute Toxicity is High (GHS Category 1-3): This would signal significant hazard and necessitate stringent handling precautions. Further development might be halted or require substantial justification.

-

If the Ames Test is Positive: A positive result indicates mutagenic potential, a significant concern for any compound intended for pharmaceutical use. Follow-up studies, such as an in vivo mammalian cell micronucleus test, would be required to determine if this effect is relevant in a whole animal system.

-

If Both Tests Yield Favorable Results (Low Acute Toxicity and Negative Ames): The compound demonstrates a promising preliminary safety profile. The next logical steps would involve expanding the toxicological assessment to include:

-

Acute Dermal Toxicity (OECD 402): To assess hazards from skin contact.[7]

-

Repeated-Dose Toxicity Studies (e.g., 28-day oral study, OECD 407): To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL) from repeated exposure.

-

This structured, evidence-based approach ensures that the development of novel chemical entities like 3-Amino-5-trifluoromethyl-pyridine hydrochloride proceeds with a clear and scientifically rigorous understanding of their potential risks to human health.

References

- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).

- Ames Test Protocol. AAT Bioquest.

- OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program (NTP).

- Guidance Document on Acute Oral Toxicity Testing. (2002). OECD.

- OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare.

- Microbial Mutagenicity Assay: Ames Test. (2018). PMC - NIH.

- OECD acute toxicity tests: an overview of the guidelines. (2025). YesWeLab.

- The Ames Test.

- Ames Test. Cyprotex ADME-Tox Solutions - Evotec.

- 3-Amino-5-trifluoromethyl-pyridine hydrochloride. Sigma-Aldrich.

- The in vitro mutagenicity assay - THE AMES TEST. (2023). Tentamus Group.

- SAFETY DATA SHEET - 2-Amino-3-chloro-5-(trifluoromethyl)pyridine. (2010). Fisher Scientific.

- SAFETY DATA SHEET - 3-aminopyridine. (2025).

- Safety Data Sheet - 2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine hydrochloride. (2025). Angene Chemical.

- SAFETY DATA SHEET - 2-Amino-5-(trifluoromethyl)pyridine. (2024). Tokyo Chemical Industry.

- SAFETY DATA SHEET - 2-(aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride. (2008). Apollo Scientific.

- 1414958-36-3 | 3-Amino-5-trifluoromethyl-pyridine hydrochloride. AiFChem.

- 1414958-36-3|3-Amino-5-trifluoromethyl-pyridine hydrochloride. BLD Pharm.

Sources

- 1. 1414958-36-3 | 3-Amino-5-trifluoromethyl-pyridine hydrochloride - AiFChem [aifchem.com]

- 2. 1414958-36-3|3-Amino-5-trifluoromethyl-pyridine hydrochloride|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. OECD acute toxicity tests: an overview of the guidelines [blog.yeswelab.fr]

- 8. researchgate.net [researchgate.net]

- 9. The in vitro mutagenicity assay - THE AMES TEST - Tentamus Group [tentamus.com]

- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-5-trifluoromethyl-pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Amino-5-trifluoromethyl-pyridine hydrochloride (CAS Number: 1414958-36-3). Recognizing the current scarcity of publicly available experimental data for this specific compound, this document serves as both a repository of known information and, more critically, a detailed procedural manual for its full thermodynamic characterization. By providing established, field-proven experimental protocols, this guide empowers researchers to generate the high-quality data essential for drug development, process chemistry, and formulation science. The narrative emphasizes the causal relationships behind experimental choices, ensuring a deep-seated understanding of the principles of thermal and solubility analysis.

Introduction: The Significance of Trifluoromethylpyridines in Medicinal Chemistry

The trifluoromethylpyridine moiety is a cornerstone in modern medicinal chemistry, valued for its ability to modulate key physicochemical and pharmacological properties. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, while the pyridine ring provides a basic nitrogen atom for salt formation and hydrogen bonding interactions. 3-Amino-5-trifluoromethyl-pyridine hydrochloride is an important building block in the synthesis of a variety of pharmacologically active agents.[1][2] A thorough understanding of its thermodynamic properties is paramount for developing robust and scalable synthetic routes, designing stable formulations, and ensuring consistent product quality.

This guide will delve into the critical thermodynamic parameters of this compound, offering both theoretical context and practical experimental workflows.

Physicochemical Properties

While extensive thermodynamic data is not yet published, the fundamental physicochemical properties of 3-Amino-5-trifluoromethyl-pyridine hydrochloride have been established.

| Property | Value | Source |

| CAS Number | 1414958-36-3 | [3] |

| Molecular Formula | C₆H₆ClF₃N₂ | [3] |

| Molecular Weight | 198.57 g/mol | |

| Physical Form | Off-white solid | |

| Purity | 96% | |

| InChI Key | SOCFQHFCVAGSMZ-UHFFFAOYSA-N |

The free base, 5-(trifluoromethyl)pyridin-3-amine, has a molecular weight of 162.11 g/mol .[4] The hydrochloride salt form is utilized to improve solubility and handling properties.

Thermal Analysis: Probing the Solid-State Energetics

Thermal analysis techniques are indispensable for characterizing the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of this field, providing critical information on melting, decomposition, and thermal stability.

Theoretical Framework

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are readily detected and quantified. The integral of the melting peak provides the enthalpy of fusion (ΔHfus), a key parameter for solubility modeling and polymorphism screening.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify mass loss events, such as the release of volatiles or degradation products.

For hydrochloride salts of amine-containing compounds, it is not uncommon for thermal decomposition to occur at or below the melting point. Studies on similar pyridine-substituted compounds have shown that their hydrochloride salts can exhibit lower decomposition energies and may not display a distinct melting endotherm before decomposition.

Experimental Protocol: DSC and TGA Analysis

This protocol outlines a standard method for the thermal characterization of 3-Amino-5-trifluoromethyl-pyridine hydrochloride.

Objective: To determine the melting point, enthalpy of fusion (if applicable), and thermal decomposition profile.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of 3-Amino-5-trifluoromethyl-pyridine hydrochloride into a standard aluminum DSC pan. For TGA, a ceramic or platinum pan is recommended.

-

DSC Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

-

Record the heat flow as a function of temperature.

-

-

TGA Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

-

Record the mass loss as a function of temperature.

-

Data Analysis:

-

DSC Thermogram:

-

Identify endothermic peaks (melting, solid-solid transitions) and exothermic peaks (decomposition, crystallization).

-

Determine the onset temperature and peak maximum of any observed transitions.

-

If a melting endotherm is observed, integrate the peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

-

-

TGA Thermogram:

-

Determine the onset temperature of decomposition (T-onset), often defined as the temperature at which 5% mass loss occurs.

-

Identify the number of decomposition steps and the temperature range and percentage of mass loss for each step.

-

Causality Behind Experimental Choices:

-

A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.[5]

-

A nitrogen purge creates an inert atmosphere, preventing oxidative degradation and allowing for the study of the intrinsic thermal stability of the compound.

Caption: Workflow for DSC and TGA analysis.

Solubility Profile: A Critical Parameter for Drug Development

Solubility is a critical determinant of a drug candidate's bioavailability and developability. For an intermediate like 3-Amino-5-trifluoromethyl-pyridine hydrochloride, solubility in various solvents is crucial for reaction optimization, purification, and crystallization.

Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like." The presence of the polar amino group and the pyridine nitrogen, which is protonated in the hydrochloride salt, suggests that 3-Amino-5-trifluoromethyl-pyridine hydrochloride will be more soluble in polar protic solvents. Its aqueous solubility is expected to be pH-dependent.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of 3-Amino-5-trifluoromethyl-pyridine hydrochloride in various solvents at a controlled temperature.

Materials:

-

3-Amino-5-trifluoromethyl-pyridine hydrochloride

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated HPLC system with a suitable column and UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Amino-5-trifluoromethyl-pyridine hydrochloride to a vial containing a known volume (e.g., 2 mL) of the desired solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate for at least 24 hours to ensure the system has reached equilibrium.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration.

-

-

Quantification:

-

Prepare a stock solution of the compound of known concentration.

-

Generate a multi-point calibration curve by preparing a series of standards of known concentrations.

-

Calculate the solubility of the compound in each solvent from the calibration curve.

-

Causality Behind Experimental Choices:

-

Using an excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

A 24-hour equilibration period is generally sufficient for most compounds to reach equilibrium.

-

Filtration is a critical step to prevent undissolved solid particles from artificially inflating the measured concentration.

Caption: Workflow for equilibrium solubility determination.

Conclusion

References

- Bickerton, J., et al. (1983). The molar enthalpy of combustion of 2-aminopyridine. The Journal of Chemical Thermodynamics, 15(6), 563-568.

- Google Patents. (1987). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

-

Industrial Safety Division, Research Institute of Industrial Safety. (n.d.). DSC Data Collection of Reactive Chemical Substances. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Thermal stability investigation of pyridine substituted tosyl oximes. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

-

Alfa Aesar. (n.d.). Certificate of analysis: 3-Amino-2-chloro-5-(trifluoromethyl)pyridine, 98%. Retrieved from [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

- Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 169–178.

-

ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from [Link]

-

ResearchGate. (2011, April 30). Thermochemistry of 2-Aminopyridine (C5H6N2)(s). Retrieved from [Link]

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

- Google Patents. (1983). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

-

NIST. (n.d.). Fluoroform. Retrieved from [Link]

-

UNI ScholarWorks. (n.d.). The Heat Capacity and the Free Energy of Formation of Pyridine. Retrieved from [Link]

-

Netzsch. (2020, January 31). Thermal Analysis of Polymers - A Comprehensive Study of PMMI using DSC, TGA, and TGA-FT-IR. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability investigation of pyridine substituted tosyl oximes. Retrieved from [Link]

- Liu, Y., et al. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Polymers, 11(6), 1013.

- Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10425-10427.

- Acree, W. E. (2016). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies.

- Perisanu, S. (2020). The Enthalpy of Formation Of L- α -Amino Acids. Investigations in Chemistry, Biochemistry and Biotechnology, 4(1).

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-trifluoromethyl-pyridine hydrochloride [1414958-36-3] | King-Pharm [king-pharm.com]

- 4. 5-(Trifluoromethyl)pyridin-3-amine | C6H5F3N2 | CID 14051936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jniosh.johas.go.jp [jniosh.johas.go.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The 3-Amino-5-Trifluoromethyl-Pyridine Scaffold: A Privileged Core in Modern Drug Discovery and its Mechanisms of Action

Introduction: The Strategic Importance of a Versatile Chemical Core

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic accessibility, and physicochemical properties that make them ideal starting points for drug discovery campaigns. The 3-amino-5-trifluoromethyl-pyridine moiety is a prime example of such a scaffold. While derivatives of this core structure are typically intermediates rather than final drug products, their strategic importance cannot be overstated.[1][2][3] The true utility of the 3-amino-5-trifluoromethyl-pyridine hydrochloride and its analogs lies in their role as a foundational building block for a diverse array of potent and selective therapeutic agents, particularly in oncology and agrochemicals.[2][4]

This technical guide provides an in-depth exploration of the 3-amino-5-trifluoromethyl-pyridine core, elucidating the physicochemical and pharmacokinetic advantages it confers. We will then delve into specific mechanisms of action, using well-documented case studies of final drug candidates derived from this versatile scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how this chemical entity is leveraged to create highly effective and targeted molecules.

Part 1: The 3-Amino-5-Trifluoromethyl-Pyridine Core: A Foundation for Potent Bioactivity

The efficacy of a drug molecule is intricately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target. The 3-amino-5-trifluoromethyl-pyridine scaffold is prized for the favorable characteristics imparted by its two key components: the pyridine ring and the trifluoromethyl group.

The Trifluoromethyl Group: A "Magic" Moiety in Drug Design

The trifluoromethyl (-CF3) group is a powerful tool in the medicinal chemist's arsenal, often used to fine-tune the properties of a drug candidate to enhance its therapeutic potential.[5][6][7] Its unique combination of high electronegativity, metabolic stability, and lipophilicity makes it a strategic addition to a molecular scaffold.[1][5]

-

Enhanced Lipophilicity and Membrane Permeability : The -CF3 group significantly increases the lipophilicity of a molecule.[1][6] This property is crucial for improving a drug's ability to cross cellular membranes, a necessary step to reach intracellular targets.[1][6]

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry.[6] This inherent strength makes the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug degradation in the body.[5][6] By blocking potential metabolic hotspots, the incorporation of a -CF3 group can increase the half-life of a drug, leading to a longer duration of action and potentially a lower required dose.[5]

-

Improved Binding Affinity : The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic ring to which it is attached.[4][7] This can lead to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug.[5][8]

-

Bioisosteric Replacement : The -CF3 group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group.[6] This allows for the optimization of a molecule's properties while maintaining a similar size and shape, which is important for preserving its ability to bind to the target.

The Pyridine Ring: A Versatile Heterocycle

The pyridine ring itself is a common feature in many pharmaceuticals. As a heteroaromatic amine, it can act as a hydrogen bond acceptor and participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. The nitrogen atom can also be protonated at physiological pH, which can influence the solubility and pharmacokinetic properties of the molecule. The combination of the pyridine ring and the trifluoromethyl group creates a scaffold with a unique set of properties that are highly advantageous for drug design.[2][4]

Part 2: Mechanisms of Action: Case Studies in Kinase Inhibition

The versatility of the 3-amino-5-trifluoromethyl-pyridine scaffold is best illustrated through the diverse mechanisms of action of the final drug molecules synthesized from it. A prominent area of application is in the development of protein kinase inhibitors for the treatment of cancer. Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Case Study 1: Inhibition of Epidermal Growth Factor Receptor (EGFR) in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[9][10] This leads to uncontrolled cell proliferation and survival. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of EGFR-mutant cancers.[11][12]

Derivatives of 5-trifluoromethylpyrimidine, a closely related scaffold, have been extensively developed as potent EGFR inhibitors.[9][10][13] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream signaling molecules. This blockade of EGFR signaling leads to cell cycle arrest and apoptosis in cancer cells.[10]

Mechanism of EGFR Inhibition:

The general mechanism involves the inhibitor molecule occupying the ATP-binding pocket of the EGFR kinase domain. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The rest of the molecule extends into the hydrophobic pocket and the solvent-exposed region, with the trifluoromethyl group contributing to favorable hydrophobic interactions and overall binding affinity.

Caption: EGFR signaling pathway and point of inhibition.

Table 1: In Vitro Activity of Representative 5-Trifluoromethylpyrimidine EGFR Inhibitors

| Compound ID | EGFR Kinase IC50 (µM) | A549 Cell IC50 (µM) | MCF-7 Cell IC50 (µM) | PC-3 Cell IC50 (µM) | Reference |

| 9u | 0.091 | 0.35 | 3.24 | 5.12 | [13] |

| 4c | Not Reported | 0.56 | Not Reported | 2.46 | [9] |

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.

Case Study 2: Dual Inhibition of Fms-like Tyrosine Kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal white blood cells. Mutations in the Fms-like tyrosine kinase 3 (FLT3) gene are common in AML and lead to constitutive activation of the kinase, promoting cell proliferation and survival.[14] Checkpoint Kinase 1 (CHK1) is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.

A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of FLT3 and CHK1.[15][16] The rationale for dual inhibition is to simultaneously block a key driver of proliferation (FLT3) and a critical cell cycle checkpoint (CHK1), potentially leading to a synergistic anti-leukemic effect and overcoming resistance mechanisms.

Mechanism of Dual FLT3/CHK1 Inhibition:

These dual inhibitors are designed to fit within the ATP-binding sites of both FLT3 and CHK1. The 2-aminopyrimidine core typically forms hydrogen bonds with the hinge region residues of both kinases. The trifluoromethyl group and other substituents are optimized to achieve high affinity and selectivity for both targets. By inhibiting both kinases, these compounds can disrupt downstream signaling pathways related to cell cycle progression and proliferation, leading to apoptosis in AML cells.

Caption: Dual inhibition of FLT3 and CHK1 pathways.

Table 2: In Vitro Activity of a Representative Dual FLT3/CHK1 Inhibitor

| Compound ID | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 Cell IC50 (nM) | Reference |

| 30 | 0.5 | 1.1 | 2.0 | [15] |

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.

Part 3: Experimental Protocols and Methodologies

The validation of the mechanism of action for kinase inhibitors derived from the 3-amino-5-trifluoromethyl-pyridine scaffold relies on robust and reproducible experimental protocols. Below are representative methodologies for assessing in vitro kinase inhibition and cellular viability.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is a general method for determining the IC50 value of a compound against a purified kinase using a luminescent assay format, such as the ADP-Glo™ Kinase Assay.

Objective: To quantify the inhibitory activity of a test compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase (e.g., EGFR, FLT3, CHK1)

-

Kinase-specific substrate

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <= 1%).

-

Assay Plate Setup: Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.

-

Enzyme and Substrate Addition: Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14][17][18][19]

Experimental Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.

Objective: To determine the effect of a test compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MV4-11)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well clear flat-bottom plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere and grow overnight.

-

Compound Treatment: The next day, treat the cells with a serial dilution of the test compound in complete culture medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[20]

Conclusion and Future Perspectives

The 3-amino-5-trifluoromethyl-pyridine scaffold has firmly established itself as a privileged core in the field of drug discovery. Its value lies not in a singular mechanism of action, but in its remarkable versatility as a starting point for the synthesis of a wide range of biologically active molecules. The strategic incorporation of the trifluoromethyl group provides significant advantages in terms of metabolic stability, lipophilicity, and binding affinity, properties that are essential for the development of effective and safe therapeutics.

The case studies of EGFR and dual FLT3/CHK1 inhibitors highlight the power of this scaffold in generating potent and selective kinase inhibitors for the treatment of cancer. The modular nature of the scaffold allows for systematic medicinal chemistry efforts to optimize activity against specific targets and to fine-tune the pharmacokinetic properties of the resulting compounds.

Looking forward, the 3-amino-5-trifluoromethyl-pyridine core will undoubtedly continue to be a valuable tool for medicinal chemists. Its application is likely to expand beyond oncology into other therapeutic areas, such as infectious diseases and inflammatory disorders. Furthermore, the continued exploration of novel synthetic methodologies will provide even greater access to a diverse range of derivatives, paving the way for the discovery of the next generation of innovative medicines built upon this remarkable chemical foundation.

References

-

Deng, M., Gao, Y., Wang, P., Du, W., Xu, G., Li, J., Zhou, Y., & Liu, T. (2024). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 15(2), 539-552. [Link]

-

Nogueira, M., & Marques, M. M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

-

Li, X., Li, X., Liu, H., Wang, Y., Zhang, Y., Zhang, J., & Zhang, Y. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2742-2754. [Link]

-

Li, X., Li, X., Liu, H., Wang, Y., Zhang, Y., Zhang, J., & Zhang, Y. (2022). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1848. [Link]

-

Li, X., Li, X., Liu, H., Wang, Y., Zhang, Y., Zhang, J., & Zhang, Y. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2742–2754. [Link]

-

The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]

-

RSC Publishing. (2024). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Publishing. [Link]

-

Deng, M., et al. (2024). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link]

-

Bio-protocol. (2021). EGFR Kinase Inhibition. Bio-protocol, 11(13), e4078. [Link]

-

Taylor & Francis Online. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Nogueira, M., & Marques, M. M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

-

Gurubasavaraja, S. P. M., Abbas, N., Dhiwar, P. S., Basu, R., & Devasahayam, G. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Scilit. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

-

ChEMBL. (n.d.). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. EMBL-EBI. [Link]

-

ACS Publications. (2023). Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2026). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

ScienceOpen. (2017). Three generations of epidermal growth factor receptor tyrosine kinase inhibitors developed to revolutionize the therapy of lung cancer. Drug Design, Development and Therapy, 11, 3421-3433. [Link]

-

BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. BPS Bioscience. [Link]

-

Elkamhawy, A., et al. (2017). Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Bioorganic Chemistry, 75, 132-143. [Link]

-

ACS Publications. (2011). Discovery of 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][15][21]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

-

Invivoscribe. (2019). FLT3 Mutation Assay. Invivoscribe. [Link]

-

ACS Publications. (2025). Development of Dual FLT3 and CHK1 PROTACs for the Treatment of AML. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693. [Link]

-

ACS Publications. (2021). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. ResearchGate. [Link]

-

MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]

- 13. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promega.in [promega.in]

- 15. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. bio-protocol.org [bio-protocol.org]

- 18. promega.jp [promega.jp]

- 19. promega.com [promega.com]

- 20. benchchem.com [benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 3-Amino-5-trifluoromethyl-pyridine Hydrochloride: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Amino-5-trifluoromethyl-pyridine hydrochloride, a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, with a focus on providing not just the methodology, but also the scientific rationale behind the experimental choices.

Introduction

3-Amino-5-trifluoromethyl-pyridine is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the synthetic versatility of the amino functionality. The hydrochloride salt form offers improved stability and handling characteristics.[3][4][5][6] This document outlines a reliable synthetic route commencing from 5-trifluoromethylnicotinic acid, proceeding through a Curtius rearrangement. This classic named reaction is known for its efficiency and tolerance of various functional groups, providing a clean route to the desired primary amine with a one-carbon deletion.[7][8][9]

Synthetic Strategy: The Curtius Rearrangement

The chosen synthetic pathway leverages the Curtius rearrangement, a robust method for converting carboxylic acids to primary amines.[9][10][11] The key steps involve the conversion of the starting carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. Subsequent hydrolysis of the isocyanate yields the target amine.

Caption: Synthetic workflow for 3-Amino-5-trifluoromethyl-pyridine hydrochloride.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Part 1: Synthesis of 3-Amino-5-trifluoromethyl-pyridine via Curtius Rearrangement

This procedure is adapted from established protocols for the Curtius rearrangement on heterocyclic carboxylic acids.[7][8]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 5-Trifluoromethylnicotinic Acid | 191.11 | 10.0 | 1.91 g |

| Diphenylphosphoryl azide (DPPA) | 275.24 | 11.0 | 3.03 g |